2,2'-Methylenebis(4-dodecylphenol)
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Overview
Description
2,2’-Methylenebis(4-dodecylphenol) is a chemical compound belonging to the class of bisphenols. It is characterized by the presence of two phenolic groups connected by a methylene bridge, with each phenolic group substituted with a dodecyl chain. This compound is known for its antioxidant properties and is used in various industrial applications to enhance the stability of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4-dodecylphenol) typically involves the condensation of 4-dodecylphenol with formaldehyde in the presence of an acid catalyst. The reaction is carried out at elevated temperatures, usually between 30°C to 140°C, to facilitate the formation of the methylene bridge . The reaction mixture is then subjected to separation techniques to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(4-dodecylphenol) follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and employing efficient separation and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(4-dodecylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the phenolic hydroxyl groups under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Alkylated or acylated phenols
Scientific Research Applications
2,2’-Methylenebis(4-dodecylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential effects on biological systems due to its antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in preventing oxidative stress-related diseases.
Mechanism of Action
The antioxidant properties of 2,2’-Methylenebis(4-dodecylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and materials from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(4-methylphenol)
- 2,2’-Methylenebis(4-ethylphenol)
- 2,2’-Methylenebis(4-tert-butylphenol)
Uniqueness
Compared to its analogs, 2,2’-Methylenebis(4-dodecylphenol) is unique due to the presence of long dodecyl chains, which enhance its lipophilicity and make it more effective in stabilizing hydrophobic materials. This property makes it particularly valuable in applications involving rubber and plastics .
Properties
CAS No. |
63943-94-2 |
---|---|
Molecular Formula |
C37H60O2 |
Molecular Weight |
536.9 g/mol |
IUPAC Name |
4-dodecyl-2-[(5-dodecyl-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C37H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-32-25-27-36(38)34(29-32)31-35-30-33(26-28-37(35)39)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,38-39H,3-24,31H2,1-2H3 |
InChI Key |
YOTDWOZBFUIUIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)CCCCCCCCCCCC)O |
Origin of Product |
United States |
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